molecular formula C23H17Cl2N5 B2631417 3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 957003-27-9

3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2631417
CAS No.: 957003-27-9
M. Wt: 434.32
InChI Key: XDXQMYAWDLPZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in several studies . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been analyzed using various techniques such as X-ray crystallography and 1H NMR .


Chemical Reactions Analysis

Pyrazole-bearing compounds have been used in various chemical reactions. For example, they have been used in the ring-opening polymerization of rac-lactide .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives have been analyzed using techniques such as IR, 1H NMR, and HRMS .

Scientific Research Applications

  • Antimicrobial and Anticancer Agents : A study by Hafez, El-Gazzar, and Al-Hussain (2016) reported the synthesis of pyrazole derivatives related to your compound of interest. These compounds demonstrated significant in vitro antimicrobial and anticancer activities, with some showing higher anticancer activity than the reference drug doxorubicin Hafez, El-Gazzar, & Al-Hussain, 2016.

  • Polysubstituted Pyridopyrimidines Synthesis : Kolesnyk et al. (2020) discussed the synthesis of polysubstituted pyridopyrimidines, a category that includes your compound. These pyridopyrimidines, derived from reactions involving 3,4,4-trichloro-1,1-bis(3,5-dimethyl-1H-pyrazol-1-yl)-2-nitrobuta-1,3-diene, demonstrated specific features in heterocyclizations Kolesnyk et al., 2020.

  • X-ray Diffraction Studies : Quiroga et al. (1999) conducted X-ray diffraction studies on 3,4-bis(4-chlorophenyl)-5-cyano-6-phenyl-1H-pyrazolo[3,4-b]pyridine, closely related to your compound. The study revealed insights into the crystal structures and tautomeric structures of similar compounds Quiroga et al., 1999.

  • Anticancer Activity of Pyrazole Derivatives : Ghorab, El-Gazzar, and Alsaid (2014) synthesized pyrazolone derivatives, including those structurally related to your compound, and evaluated their anticancer activities. Some of these compounds demonstrated significant activity against human tumor breast cancer cell lines Ghorab, El-Gazzar, & Alsaid, 2014.

  • Novel Synthesis of Pyridine-Pyrimidines : Rahmani et al. (2018) reported an efficient synthesis method for 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones, a category encompassing your compound. This method involved a three-component reaction using triazine diphosphonium hydrogen sulfate ionic liquid as a catalyst Rahmani et al., 2018.

Mechanism of Action

The mechanism of action of pyrazole derivatives has been studied in the context of their antileishmanial and antimalarial activities . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a pyrazole derivative .

Properties

IUPAC Name

3,7-bis(4-chlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N5/c1-14-11-15(2)29(28-14)21-13-26-23-20(16-3-7-18(24)8-4-16)12-27-30(23)22(21)17-5-9-19(25)10-6-17/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXQMYAWDLPZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.